molecular formula C11H12N2O2 B12981177 4-Nitro-2-propyl-1H-indole

4-Nitro-2-propyl-1H-indole

Cat. No.: B12981177
M. Wt: 204.22 g/mol
InChI Key: CYTMBRXTAYNLIS-UHFFFAOYSA-N
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Description

4-Nitro-2-propyl-1H-indole is a nitro-substituted indole derivative characterized by a propyl group at the 2-position and a nitro (-NO₂) group at the 4-position of the indole core. Its molecular formula is C₁₅H₁₃N₂O₂, with a molecular weight of 253.0979 (as confirmed by high-resolution mass spectrometry (HRMS)) . Key spectroscopic data include:

  • ¹³C-NMR (CDCl₃): δ 47.53 (CH₂, propyl), 102.68 (C-3), 109.42 (C-7), and 147.14 (C-NO₂) .
  • HRMS (CI): m/z 253.0979 (calculated for C₁₅H₁₃N₂O₂: 253.0977) .

The compound is synthesized via modifications of established indole alkylation and nitration protocols, though specific synthetic details for this derivative remain abbreviated in the literature .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-nitro-2-propyl-1H-indole

InChI

InChI=1S/C11H12N2O2/c1-2-4-8-7-9-10(12-8)5-3-6-11(9)13(14)15/h3,5-7,12H,2,4H2,1H3

InChI Key

CYTMBRXTAYNLIS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(N1)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

4-Nitro-2-propyl-1H-indole can undergo various chemical reactions, including:

Scientific Research Applications

4-Nitro-2-propyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2-propyl-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The propyl group in 4-Nitro-2-propyl-1H-indole introduces greater conformational flexibility and hydrophobicity compared to the rigid cyclopropyl ring in the analog. This likely increases the former’s lipophilicity, though experimental XLogP3 data are unavailable for direct comparison .
  • The cyclopropyl analog’s lower molecular weight (202.21 vs. 253.0979) may enhance solubility in polar solvents, whereas the propyl derivative’s bulkier structure could favor membrane permeability .

Spectroscopic Differences :

  • The ¹³C-NMR signal for C-3 in 4-Nitro-2-propyl-1H-indole (δ 102.68) suggests electronic modulation by the nitro group, a feature absent in the cyclopropyl analog due to lack of reported data .

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